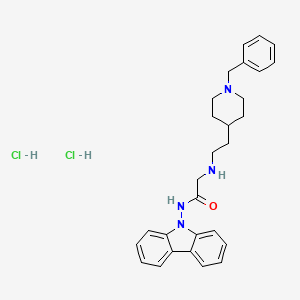

Ebov-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H34Cl2N4O |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

2-[2-(1-benzylpiperidin-4-yl)ethylamino]-N-carbazol-9-ylacetamide;dihydrochloride |

InChI |

InChI=1S/C28H32N4O.2ClH/c33-28(30-32-26-12-6-4-10-24(26)25-11-5-7-13-27(25)32)20-29-17-14-22-15-18-31(19-16-22)21-23-8-2-1-3-9-23;;/h1-13,22,29H,14-21H2,(H,30,33);2*1H |

InChI Key |

DCBGRZKBCDOWCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCNCC(=O)NN2C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Ebola Virus Arsenal: A Technical Guide to Putative Inhibitory Mechanisms of Action

Disclaimer: Initial searches for a specific compound designated "Ebov-IN-2" did not yield any publicly available information. This document, therefore, provides a comprehensive technical overview of the established and theoretical mechanisms of action for various small molecule inhibitors targeting the Ebola virus (EBOV). The content is curated for researchers, scientists, and drug development professionals, drawing from current scientific literature to illuminate the core molecular interactions and pathways that represent promising avenues for therapeutic intervention.

Introduction to Ebola Virus Pathogenesis

Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and other primates.[1][2] The virus primarily targets immune cells, such as macrophages and dendritic cells, as well as endothelial cells and hepatocytes.[1][2] The viral life cycle begins with entry into the host cell, followed by replication of its RNA genome and assembly of new viral particles, which then bud from the cell surface to infect other cells.[3] The profound lethality of EBOV is attributed to its ability to evade the host immune system and induce a "cytokine storm," leading to systemic inflammation, vascular leakage, and multi-organ failure.

Key Therapeutic Targets in the Ebola Virus Life Cycle

The EBOV life cycle presents several key stages that are vulnerable to therapeutic intervention. Small molecule inhibitors have been developed to target viral entry, genome replication, and viral egress.

Viral Entry

EBOV enters host cells through a multi-step process involving attachment to the cell surface, macropinocytosis, and fusion of the viral and endosomal membranes. The viral glycoprotein (B1211001) (GP) is the sole protein on the virion surface and is crucial for mediating these processes.

-

Attachment and Endocytosis: The EBOV GP interacts with various cell surface receptors, leading to the internalization of the virus into endosomes.

-

Endosomal Processing and Fusion: Within the endosome, host proteases, such as cathepsins B and L, cleave the GP, exposing its receptor-binding domain. The cleaved GP then binds to the endosomal receptor Niemann-Pick C1 (NPC1), which triggers a conformational change in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm.

Several small molecules have been identified that inhibit EBOV entry. For instance, some compounds have been shown to block the activity of cathepsin B, a key protease in the viral entry pathway.

Viral RNA Synthesis

Once in the cytoplasm, the viral RNA-dependent RNA polymerase (L protein), in conjunction with other viral proteins (VP35, VP30, and NP), transcribes the viral genes into mRNAs and replicates the viral genome. The L protein is a primary target for antiviral drug development. Nucleoside analogs, such as favipiravir (B1662787) and remdesivir (B604916) (GS-5734), function by inhibiting the viral RNA polymerase.

Viral Assembly and Egress

Following replication, new viral components are assembled at the plasma membrane. The viral matrix protein VP40 plays a critical role in this process, driving the budding of new virions from the host cell. Targeting host processes involved in viral budding and release is another potential antiviral strategy.

Quantitative Data on Anti-Ebola Virus Compounds

The following table summarizes the in vitro and in vivo efficacy of selected small molecule inhibitors against the Ebola virus, as reported in the literature.

| Compound | Target/Mechanism of Action | Assay System | EC50/IC50 | In Vivo Efficacy | Reference |

| Compound 2e | Blocks a late stage of viral entry, targeting Cathepsin B activity. | HIV pseudotyped viruses with EBOV GP1,2 in BALB/c mice. | 4.8 µM (in vitro) | 58% reduction in viral load at 1 mg/mL. | |

| Favipiravir (T-705) | RNA-dependent RNA polymerase inhibitor. | Not specified. | 67 µM | Not specified. | |

| Sertraline | Affects EBOV entry at a step after internalization. | VLP-GP entry assay. | 7.4 µM and 1.4 µM | Strong in vivo antiviral activity. | |

| Bepridil | Affects EBOV entry at a step after internalization. | VLP-GP entry assay. | 5 µM and 3.2 µM | Strong in vivo antiviral activity. |

Experimental Protocols

The investigation of potential anti-Ebola virus compounds relies on a variety of in vitro and in vivo experimental models.

In Vitro Antiviral Screening

-

Plaque Assay: This is a standard method to determine the titer of infectious virus particles. Vero cells are infected with EBOV in the presence of varying concentrations of the test compound. The reduction in the number of plaques (zones of cell death) corresponds to the antiviral activity of the compound.

-

Pseudotyped Virus Entry Assay: This assay uses a replication-incompetent virus (e.g., HIV or VSV) that has been engineered to express the EBOV glycoprotein on its surface. The entry of these pseudotyped viruses into host cells is dependent on the EBOV GP, allowing for the specific study of entry inhibitors in a lower biosafety level environment.

-

Minigenome Replicon Assay: This system reconstitutes the EBOV replication and transcription machinery in cells. It is used to identify inhibitors that target the viral polymerase complex without the need for infectious virus.

In Vivo Efficacy Studies

-

Mouse Models: BALB/c mice are often used to assess the in vivo efficacy of anti-EBOV compounds. Mice are challenged with a lethal dose of mouse-adapted EBOV, and the survival rate and viral load in various tissues are monitored following treatment with the test compound.

-

Non-Human Primate Models: Rhesus macaques are considered the gold standard for preclinical evaluation of EBOV therapeutics and vaccines as the disease progression in these animals closely mimics human EVD.

Visualizing Mechanisms and Workflows

Ebola Virus Life Cycle and Points of Inhibition

Caption: Ebola virus life cycle and key points of therapeutic intervention.

Experimental Workflow for In Vitro Antiviral Screening

Caption: A generalized workflow for in vitro screening of anti-Ebola virus compounds.

References

Ebov-IN-2: Unraveling its Target in the Ebola Virus Lifecycle

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2] The virus possesses a non-segmented, negative-sense RNA genome that encodes for seven structural and several non-structural proteins.[2] The EBOV lifecycle commences with the attachment of the viral glycoprotein (B1211001) (GP) to the host cell surface, followed by macropinocytosis.[2] Within the endosome, the GP is cleaved by host cathepsins, which exposes the receptor-binding site.[3] Subsequent binding to the intracellular receptor, Niemann-Pick C1 (NPC1), triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and the release of the viral ribonucleoprotein complex into the cytoplasm. This critical entry step, mediated by the viral glycoprotein, represents a key target for antiviral therapeutic development. This guide focuses on the target identification of a novel inhibitor, Ebov-IN-2, within the EBOV lifecycle, specifically targeting the viral entry process.

The EBOV Glycoprotein 2 (GP2): A Prime Target for Fusion Inhibition

The EBOV glycoprotein is a class I fusion protein synthesized as a single precursor, GP, which is then cleaved by furin into two subunits, GP1 and GP2, that remain associated on the virion surface. GP1 is responsible for attachment to host cells, while GP2 mediates the fusion of the viral and host cell membranes. The fusion process is driven by a series of conformational changes in GP2, which includes the formation of a transient pre-hairpin intermediate. This intermediate is a crucial target for inhibitors that can prevent the subsequent formation of the stable six-helix bundle (6HB) required for membrane fusion. Small molecules that bind to and stabilize the pre-hairpin intermediate can effectively block viral entry.

Quantitative Data: Inhibitory Activity of GP2-Targeted Compounds

Several small-molecule inhibitors have been identified that target the EBOV GP2-mediated membrane fusion. The inhibitory activities of these compounds are typically assessed using pseudotyped virus entry assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values for representative compounds from a virtual screen targeting the GP2 pre-hairpin intermediate.

| Compound | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |

| Compound 1 | 3 | > 100 | > 33.3 |

| Compound 2 | 8 | > 100 | > 12.5 |

| Compound 3 | 15 | > 100 | > 6.7 |

| Compound 4 | 26 | > 100 | > 3.8 |

Data adapted from a study identifying small-molecule inhibitors of EBOV GP2.

Experimental Protocols

EBOV Pseudotyped Virus Entry Assay

This assay is a primary screening method to identify inhibitors of EBOV entry in a BSL-2 setting. It utilizes a replication-deficient vesicular stomatitis virus (VSV) or human immunodeficiency virus (HIV-1) core, pseudotyped with the EBOV glycoprotein. The viral core carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for the quantification of viral entry into susceptible cells.

Methodology:

-

Cell Seeding: Seed susceptible cells (e.g., 293T or Vero E6 cells) in 96-well plates and incubate overnight.

-

Compound Treatment: Serially dilute the test compounds (e.g., this compound) in cell culture medium and add to the cells.

-

Virus Infection: Add the EBOV-pseudotyped virus to the wells containing the cells and test compounds.

-

Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.

-

Signal Quantification: Measure the reporter gene signal (e.g., luminescence for luciferase or fluorescence for GFP) using a plate reader.

-

Data Analysis: Normalize the signal to a dimethyl sulfoxide (B87167) (DMSO) control and calculate the IC50 value, which is the concentration of the compound that inhibits viral entry by 50%.

Cytotoxicity Assay

This assay is performed in parallel with the entry assay to determine the concentration of the test compound that is toxic to the host cells. This is crucial for ensuring that the observed antiviral activity is not due to cell death.

Methodology:

-

Cell Seeding: Seed the same susceptible cells used in the entry assay in 96-well plates and incubate overnight.

-

Compound Treatment: Add the same serial dilutions of the test compounds to the cells.

-

Incubation: Incubate the plates for the same duration as the entry assay (48-72 hours).

-

Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to the wells and measure the signal according to the manufacturer's instructions.

-

Data Analysis: Normalize the signal to a DMSO control and calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Mechanism of Action

EBOV Entry and GP2-Mediated Fusion

The following diagram illustrates the key steps of EBOV entry into a host cell, highlighting the conformational changes in GP2 that lead to membrane fusion.

Caption: EBOV entry pathway showing GP2 conformational changes.

Inhibition of GP2-Mediated Fusion by this compound

This diagram illustrates the proposed mechanism of action for this compound, where it binds to the pre-hairpin intermediate of GP2, preventing the formation of the six-helix bundle and blocking membrane fusion.

Caption: this compound inhibits EBOV fusion by targeting GP2.

Conclusion

The identification and characterization of small-molecule inhibitors targeting the EBOV GP2 protein represent a promising avenue for the development of novel antiviral therapies. The detailed understanding of the viral entry mechanism, coupled with robust screening assays, enables the discovery of potent inhibitors like the hypothetical this compound. Further preclinical and clinical evaluation of such compounds is warranted to assess their therapeutic potential in combating Ebola virus disease.

References

Technical Whitepaper: Small Molecule Inhibitors Targeting the Ebola Virus Glycoprotein

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Ebov-IN-2" was not identifiable in a comprehensive search of publicly available scientific literature. This document provides an in-depth technical guide on the binding affinity and mechanism of action of several known small molecule inhibitors that target the Ebola virus glycoprotein (B1211001) (GP), serving as a representative whitepaper on this critical area of antiviral research.

Executive Summary

The Ebola virus (EBOV) glycoprotein (GP) is a class I fusion protein essential for viral entry into host cells, making it a prime target for therapeutic intervention.[1][2][3] GP mediates attachment to the host cell surface, followed by endocytosis and fusion of the viral and host membranes within the endosome, releasing the viral genome into the cytoplasm.[1][3] This intricate process can be disrupted by small molecule inhibitors that interfere with the structural rearrangements of GP necessary for membrane fusion. This whitepaper summarizes the binding affinities of select small molecule inhibitors of EBOV GP, details the experimental protocols used to determine these interactions, and provides visual representations of the underlying mechanisms and experimental workflows.

Quantitative Binding and Inhibition Data

The efficacy of small molecule inhibitors against the Ebola virus glycoprotein is typically quantified by their 50% inhibitory concentration (IC50). The following table summarizes the reported IC50 values for several compounds that have been identified as inhibitors of EBOV entry, which is mediated by the glycoprotein.

| Compound Name/Class | Reported IC50 | Target/Mechanism | Assay Type | Reference |

| MBX2254 | ~0.28 µM | Inhibits GP-NPC1 interaction | Pseudotyped virus entry assay | |

| MBX2270 | ~10 µM | Inhibits GP-NPC1 interaction | Pseudotyped virus entry assay | |

| Vinblastine | 48 nM | Microtubule inhibitor affecting viral entry | Ebola Virus-Like Particle (VLP) entry assay | |

| Pep-3.3 (cyclo-peptide) | 5.1 µM | Binds to primed GP (GPcl) | Pseudotyped virus entry assay | |

| Bepridil | 3.2 - 5 µM | Destabilizes pre-fusion GP structure | VLP-GP entry assay | |

| Sertraline | 1.4 - 7.4 µM | Destabilizes pre-fusion GP structure | VLP-GP entry assay | |

| Benzodiazepine derivative (compound 7) | Not specified | Targets a hydrophobic pocket at the GP1-GP2 interface | Not specified |

Experimental Protocols

The determination of inhibitor binding affinity and efficacy relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key assays cited in the literature for studying Ebola virus GP inhibitors.

This is a common and safe method to study viral entry inhibitors in a BSL-2 laboratory. It utilizes a replication-deficient virus (e.g., HIV or VSV) that has been engineered to express the Ebola virus glycoprotein on its surface and carries a reporter gene (e.g., luciferase or GFP).

-

Virus Production: HEK293T cells are co-transfected with a plasmid encoding the viral backbone (e.g., HIV-1 gag-pol) and a reporter gene, and a separate plasmid encoding the Ebola virus glycoprotein. The resulting pseudotyped viral particles are harvested from the cell culture supernatant.

-

Inhibition Assay: Target cells (e.g., Vero or Huh7) are seeded in 96-well plates. The cells are pre-incubated with serial dilutions of the test compound for a specified period. Subsequently, a standardized amount of the pseudotyped virus is added to the wells.

-

Data Analysis: After 48-72 hours of incubation, the reporter gene expression is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a plate reader or visualized by microscopy. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

VLPs are non-infectious particles that mimic the structure of the native virus. For Ebola, VLPs can be formed by the expression of the GP and the matrix protein VP40.

-

VLP Production: Cells are co-transfected with plasmids expressing EBOV GP and VP40. The self-assembling VLPs are released into the supernatant and can be purified. For detection, VP40 can be fused to a reporter protein like beta-lactamase.

-

Entry Assay: Target cells are plated and treated with the inhibitor. VLPs are then added, and after an incubation period to allow for entry, the reporter signal is measured.

-

Signal Detection: In the case of a beta-lactamase reporter, a fluorescent substrate is added, and the resulting fluorescence is measured to quantify VLP entry.

This bead-based immunoassay is used to study protein-protein interactions, such as the binding of the cleaved Ebola GP to its host receptor NPC1.

-

Principle: The assay uses two types of beads: donor beads that generate singlet oxygen upon illumination at 680 nm, and acceptor beads that contain a chemiluminescent substrate. When the donor and acceptor beads are brought into close proximity due to a binding event between the proteins they are conjugated to, the singlet oxygen from the donor bead triggers a chemiluminescent reaction in the acceptor bead, which is detected at 615 nm.

-

Assay Protocol: One interacting protein (e.g., cleaved EBOV GP) is conjugated to the donor beads, and the other (e.g., the C-domain of NPC1) is conjugated to the acceptor beads. These are incubated together with the test compound.

-

Inhibition Measurement: A decrease in the luminescent signal indicates that the compound is inhibiting the protein-protein interaction.

Visualizations

The entry of the Ebola virus is a multi-step process that offers several points for therapeutic intervention. The following diagram illustrates the key stages of viral entry and the points at which different classes of inhibitors act.

Caption: Ebola virus entry pathway and points of inhibition.

The following diagrams outline the workflows for the pseudotyped virus entry assay and the AlphaLISA for screening GP-NPC1 interaction inhibitors.

Pseudotyped Virus Entry Assay Workflow

References

Ebov-IN-2 and its Analogs: A Technical Overview of Novel Coumarin-Based Marburg Virus Entry Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marburg virus (MARV), a member of the Filoviridae family, is the causative agent of Marburg virus disease (MVD), a severe and often fatal hemorrhagic fever in humans. With a high mortality rate and the lack of approved therapeutics, there is an urgent need for the development of effective antiviral agents. This technical guide details the discovery and characterization of a series of coumarin (B35378) derivatives, including Ebov-IN-2 (also known as compound 13) and its optimized analog (compound 32), as potent inhibitors of Marburg virus entry. These compounds target the viral glycoprotein (B1211001) (GP), a critical component for viral attachment and fusion with host cells. This document provides a comprehensive summary of their inhibitory activity, mechanism of action, and the experimental protocols utilized in their evaluation.

Introduction to Marburg Virus and the Therapeutic Target

Marburg virus, an enveloped, single-stranded negative-sense RNA virus, initiates infection through the binding of its surface glycoprotein (GP) to host cell receptors.[1][2] The GP is a class I fusion protein, synthesized as a precursor (GP0) that is cleaved into two subunits, GP1 and GP2. GP1 is responsible for receptor binding, while GP2 mediates the fusion of the viral and host cell membranes, a critical step for the release of the viral nucleocapsid into the cytoplasm.[3][4] This process of viral entry represents a key target for antiviral drug development. Inhibiting the function of the GP can effectively block the virus from establishing an infection.[5]

Quantitative Inhibitory Activity

A series of coumarin derivatives have been identified as potent inhibitors of both Ebola virus (EBOV) and Marburg virus (MARV). The inhibitory activity of these compounds was quantified using a pseudovirus-based assay, which measures the inhibition of viral entry into host cells. The half-maximal inhibitory concentration (IC50) is a key metric for the potency of an antiviral compound.

Initial screening identified this compound (compound CP19 in the primary research) as an entry inhibitor for both EBOV and MARV. Through structure-activity relationship (SAR) studies, an optimized derivative, compound 32, was synthesized, demonstrating enhanced potency.

| Compound | Target Virus | IC50 (µM) | Selectivity Index (SI) |

| This compound (CP19) | Marburg Virus (MARV) | 2.7 | >37 |

| Compound 32 (Optimized Analog) | Marburg Virus (MARV) | 1.5 | >66.7 |

| This compound (CP19) | Ebola Virus (EBOV) | 0.9 | >111 |

| Compound 32 (Optimized Analog) | Ebola Virus (EBOV) | 0.5 | >200 |

Table 1: In Vitro Inhibitory Activity of Coumarin Derivatives against Marburg and Ebola Pseudoviruses. The Selectivity Index (SI) is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Mechanism of Action: Targeting Viral Entry

The coumarin derivatives, including this compound and compound 32, function as entry inhibitors by specifically targeting the Marburg virus glycoprotein. Molecular docking studies and mutational analyses suggest that these compounds bind to a pocket within the GP, thereby preventing the conformational changes required for the fusion of the viral and host cell membranes. This mechanism effectively halts the infection process at a very early stage.

Caption: Marburg Virus Entry and Inhibition Pathway.

Experimental Protocols

The evaluation of the inhibitory potential of this compound and its analogs was primarily conducted using a pseudovirus neutralization assay. This system is a safe and effective alternative to using live, infectious Marburg virus, which requires Biosafety Level 4 (BSL-4) containment.

Pseudovirus Production

A replication-deficient vesicular stomatitis virus (VSV) or lentiviral vector is typically used as the core for the pseudovirus. The gene for the VSV glycoprotein (VSV-G) is replaced with the gene encoding the Marburg virus glycoprotein (MARV-GP). The viral core also contains a reporter gene, such as luciferase or green fluorescent protein (GFP), which allows for the quantification of viral entry into target cells.

Caption: Workflow for Marburg Pseudovirus Production.

Pseudovirus Neutralization Assay

The inhibitory activity of the coumarin compounds is determined by their ability to block the entry of the MARV-GP pseudotyped virus into susceptible target cells (e.g., Vero or Huh-7 cells).

-

Cell Seeding: Target cells are seeded in 96-well plates and incubated to form a monolayer.

-

Compound Preparation: The test compounds (this compound, compound 32) are serially diluted to a range of concentrations.

-

Incubation: The pseudovirus is pre-incubated with the diluted compounds for a set period (e.g., 1 hour) at 37°C.

-

Infection: The compound-virus mixture is then added to the target cells.

-

Incubation: The plates are incubated for a further period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.

-

Quantification:

-

For luciferase reporter viruses, a lysis buffer and luciferase substrate are added, and the luminescence is measured using a luminometer.

-

For GFP reporter viruses, the number of GFP-positive cells is quantified using fluorescence microscopy or flow cytometry.

-

-

Data Analysis: The percentage of inhibition is calculated relative to untreated virus controls. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Caption: Pseudovirus Neutralization Assay Workflow.

Conclusion and Future Directions

This compound and its optimized analog, compound 32, represent a promising class of small-molecule inhibitors of Marburg virus entry. Their defined mechanism of action, targeting the viral glycoprotein, and their potent in vitro activity make them valuable lead compounds for further preclinical development. Future studies should focus on in vivo efficacy in animal models of Marburg virus disease, as well as pharmacokinetic and toxicology profiling to assess their potential as therapeutic agents for this devastating disease. The experimental framework outlined in this guide provides a robust methodology for the continued evaluation and optimization of these and other novel anti-Marburg virus candidates.

References

- 1. Understanding Marburg Virus: Structure, Transmission, and Vaccine Development_AntibodySystem [antibodysystem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Functional Studies on the Marburg Virus GP2 Fusion Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Core of Ebola Virus Inhibition - A Profile of a VP35-Targeting Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of a representative small molecule inhibitor targeting the Ebola virus (EBOV) Viral Protein 35 (VP35). As the user-specified "Ebov-IN-2" does not correspond to a known public compound, this document will focus on Cystobactamid 919-1 , a natural product identified through computational studies as a potential inhibitor of EBOV VP35. This guide will cover its chemical structure, mechanism of action, available quantitative data, and relevant experimental protocols, serving as a comprehensive resource for researchers in the field of antiviral drug discovery.

Chemical Structure and Properties of the Core Inhibitor

Cystobactamid 919-1 is a member of the benzamide (B126) class of compounds. Its chemical structure is provided below.

Compound: Cystobactamid 919-1 Molecular Formula: C₄₆H₄₅N₇O₁₄[1] Molecular Weight: 919.9 g/mol [1]

Chemical Structure:

Source: PubChem CID 122367906[1]

Mechanism of Action: Targeting the Ebola Virus VP35 Protein

The Ebola virus VP35 is a multifunctional protein crucial for viral pathogenesis. It plays a key role in viral replication as a cofactor for the RNA-dependent RNA polymerase and is a potent antagonist of the host's innate immune response, particularly the type I interferon (IFN) system. VP35 inhibits the immune response by binding to double-stranded RNA (dsRNA), a key pathogen-associated molecular pattern, thus preventing its recognition by host sensors like RIG-I. This allows the virus to replicate unchecked in the early stages of infection.

Cystobactamid 919-1 has been identified through in silico studies as a potential inhibitor of VP35. The proposed mechanism of action is the disruption of critical protein-protein interactions involving VP35, which are essential for its function in the viral replication complex.

Signaling Pathway of VP35 Inhibition of the Innate Immune Response

The following diagram illustrates the signaling pathway that VP35 disrupts and how an inhibitor like Cystobactamid 919-1 can potentially restore the host's antiviral response.

Caption: VP35 sequesters viral dsRNA, preventing RIG-I activation and subsequent interferon production. A VP35 inhibitor blocks this sequestration.

Quantitative Data

The following table summarizes the computational binding data for Cystobactamid 919-1 against the Ebola virus VP35 protein. It is important to note that these values are from in silico molecular docking and simulation studies and await experimental validation.

| Compound | Target Protein | Computational Method | Binding Affinity (kcal/mol) | Total Binding Energy (kJ/mol) | Reference |

| Cystobactamid 919-1 | EBOV VP35 | Molecular Docking | -10.0 | - | [2][3] |

| Cystobactamid 919-1 | EBOV VP35 | MMPBSA | - | -268.16 |

MMPBSA: Molecular Mechanics Poisson-Boltzmann Surface Area

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of potential EBOV VP35 inhibitors.

Ebola Virus Minigenome Assay

This assay is a BSL-2 compatible method to study the activity of the viral polymerase complex and the effect of inhibitors on viral RNA synthesis.

Principle: A "minigenome," a plasmid encoding a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences, is co-transfected into cells with plasmids expressing the EBOV polymerase complex proteins (NP, VP35, VP30, and L) and a T7 RNA polymerase. The T7 polymerase transcribes the minigenome into a negative-sense RNA, which is then replicated and transcribed by the viral polymerase complex, leading to reporter gene expression. A reduction in reporter signal in the presence of a compound indicates inhibition of the polymerase complex.

Detailed Methodology:

-

Cell Culture: Human embryonic kidney (HEK293T) or baby hamster kidney (BHK-21) cells are typically used. Cells are seeded in 6-well or 12-well plates to reach 80-90% confluency on the day of transfection.

-

Plasmid Preparation: High-purity preparations of plasmids encoding the EBOV minigenome, NP, VP35, VP30, L, and T7 RNA polymerase are required.

-

Transfection:

-

For each well of a 6-well plate, the following amounts of plasmids can be used as a starting point: 500 ng NP, 500 ng VP35, 100 ng VP30, 1000 ng L, and 2 µg minigenome plasmid.

-

Plasmids are mixed with a transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions and added to the cells.

-

A negative control lacking the L protein plasmid is included to determine the background signal.

-

-

Compound Treatment: The test compound (e.g., Cystobactamid 919-1) is added to the cell culture medium at various concentrations at a specified time post-transfection (e.g., 4-6 hours). A vehicle control (e.g., DMSO) is also included.

-

Incubation: Cells are incubated for 48-72 hours at 37°C.

-

Luciferase Assay:

-

Cells are lysed using a suitable lysis buffer.

-

The cell lysate is transferred to a luminometer plate.

-

Luciferase substrate is added, and the luminescence is measured using a luminometer.

-

-

Data Analysis: The relative light units (RLUs) are normalized to the vehicle control. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration. A parallel cell viability assay (e.g., CellTiter-Glo) should be performed to rule out cytotoxicity.

AlphaScreen Assay for VP35-Nucleoprotein (NP) Interaction

This is a high-throughput, bead-based proximity assay to directly measure the interaction between VP35 and NP and to screen for inhibitors of this interaction.

Principle: One protein (e.g., His-tagged VP35) is bound to acceptor beads, and the other protein (e.g., GST-tagged NP) is bound to donor beads. When the proteins interact, the beads are brought into close proximity. Upon excitation, the donor beads release singlet oxygen, which excites the acceptor beads, leading to light emission. An inhibitor of the VP35-NP interaction will prevent this, causing a decrease in the signal.

Detailed Methodology:

-

Protein Expression and Purification: Recombinant, tagged versions of EBOV VP35 (e.g., with a 6xHis tag) and NP (e.g., with a GST tag) are expressed and purified.

-

Assay Buffer Preparation: A typical assay buffer consists of 25 mM Tris (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Tween 20, and 0.1% (w/v) BSA.

-

Assay Procedure (384-well plate format):

-

Add a dilution series of the test compound in the assay buffer to the wells.

-

Add His-tagged VP35 to a final concentration determined by titration experiments (e.g., 10-100 nM).

-

Add GST-tagged NP to a final concentration determined by titration (e.g., 10-100 nM).

-

Incubate at room temperature for 30-60 minutes to allow protein interaction.

-

Add a mixture of Ni-NTA acceptor beads and Glutathione donor beads (e.g., final concentration of 20 µg/mL each).

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Signal Detection: The plate is read on an Alpha-compatible plate reader.

-

Data Analysis: The signal from wells with the compound is compared to the signal from control wells (with vehicle) to determine the percent inhibition. The IC₅₀ is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow for Inhibitor Screening

The following diagram outlines the general workflow for identifying and characterizing a novel EBOV VP35 inhibitor.

Caption: A typical workflow for the discovery of EBOV VP35 inhibitors, from initial screening to lead optimization.

Logical Relationship of VP35 Functions

This diagram illustrates the dual, critical functions of the EBOV VP35 protein that make it an attractive drug target.

Caption: The dual functions of EBOV VP35 in viral replication and immune evasion, both contributing to pathogenesis.

References

In Vitro Efficacy of Novel Ebola Virus Entry Inhibitors: A Technical Overview

Introduction

This technical guide provides a detailed overview of the preliminary in vitro studies of small molecule inhibitors of the Ebola virus (EBOV). While specific data for a compound designated "Ebov-IN-2" is not available in the public domain, this document will focus on representative EBOV entry inhibitors, MBX2254 and MBX2270, to illustrate the methodologies and data presentation requested. The information herein is intended for researchers, scientists, and drug development professionals working on antiviral therapies for EBOV.

The Ebola virus, a member of the Filoviridae family, is the causative agent of Ebola Virus Disease (EVD), a severe and often fatal illness in humans.[1] The EBOV glycoprotein (B1211001) (GP) is the sole protein on the viral surface responsible for mediating entry into host cells, making it a prime target for therapeutic intervention.[2] The entry process involves attachment to the cell surface, endocytosis, and fusion of the viral and host cell membranes, releasing the viral nucleocapsid into the cytoplasm.[3]

Mechanism of Action: Targeting Viral Entry

The primary mechanism of action for the inhibitors described is the disruption of a late stage in the viral entry process. Specifically, these compounds have been shown to inhibit the interaction between the EBOV glycoprotein (GP) and the host cell protein Niemann-Pick C1 (NPC1).[4] This interaction is a critical step that occurs within the endosome after the virus has been taken up by the cell and is essential for the fusion of the viral and endosomal membranes.[3] By blocking the GP-NPC1 interaction, these inhibitors effectively halt the viral life cycle before the viral genetic material can be released into the cytoplasm for replication.

Quantitative In Vitro Efficacy Data

The in vitro efficacy of the representative EBOV entry inhibitors was evaluated in cell-based assays. The 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, were determined. A high selectivity index (SI), calculated as the ratio of CC50 to IC50, is indicative of a compound's potential as a therapeutic agent.

| Compound ID | Chemical Class | IC50 (µM) in EBOV-Zaire infected Vero E6 cells | Cytotoxicity (CC50, µM) in Vero E6 cells | Selectivity Index (SI = CC50/IC50) |

| MBX2254 | Aminoacetamide Sulfonamide | 0.285 | >50 | >175 |

| MBX2270 | Triazole Thioether | 10 | >50 | >5 |

Data sourced from Martin et al., 2015.

Experimental Protocols

In Vitro Antiviral Assay

This protocol outlines the methodology used to determine the 50% inhibitory concentration (IC50) of the test compounds against infectious Ebola virus (Zaire strain) in a cell culture model.

-

Cell Plating: Vero E6 cells, a commonly used cell line for EBOV research, are seeded in 96-well plates at a predetermined density to form a confluent monolayer.

-

Compound Preparation and Addition: The test compounds (MBX2254 and MBX2270) are serially diluted to create a range of concentrations. The diluted compounds are then added to the wells containing the Vero E6 cell monolayer.

-

Viral Infection: The cells are infected with the Zaire strain of Ebola virus at a specific multiplicity of infection (MOI), which is the ratio of infectious virus particles to the number of cells.

-

Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO2) for a period that allows for viral replication, typically 48 to 72 hours.

-

Assay Readout: After incubation, the level of viral infection is quantified. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) to detect a viral protein (e.g., VP40) or by quantifying viral RNA using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Data Analysis: The percentage of viral inhibition is calculated for each compound concentration relative to untreated, infected control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the test compounds on the host cells and determine the 50% cytotoxic concentration (CC50).

-

Cell Plating: Vero E6 cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay to ensure that the cytotoxicity is measured under equivalent conditions.

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as one that measures the metabolic activity of the cells (e.g., MTS or MTT assay) or cell membrane integrity.

-

Data Analysis: The percentage of cytotoxicity is calculated for each compound concentration relative to untreated control cells. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Ebola Virus Entry and Inhibition Pathway

The following diagram illustrates the key steps of Ebola virus entry into a host cell and the point of inhibition by compounds that block the GP-NPC1 interaction.

Caption: Ebola virus entry pathway and the site of action for GP-NPC1 inhibitors.

In Vitro Screening Workflow for EBOV Inhibitors

The diagram below outlines the general workflow for the in vitro screening and characterization of potential EBOV inhibitors.

Caption: A generalized workflow for the in vitro identification of EBOV inhibitors.

References

An In-depth Technical Guide to the Inhibition of Ebola Virus VP35

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific inhibitor designated "Ebov-IN-2" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the broader and well-documented field of small molecule inhibitors targeting the Ebola virus (EBOV) protein VP35, a critical multifunctional virulence factor.

Executive Summary

The Ebola virus (EBOV) protein VP35 is an essential component of the viral replication machinery and a potent antagonist of the host's innate immune response. Its multifunctional nature, particularly its role as a cofactor for the viral RNA polymerase and its ability to suppress interferon (IFN) production by binding to double-stranded RNA (dsRNA), makes it a prime target for antiviral therapeutic development.[1][2][3][4][5] This document provides a comprehensive technical overview of the strategies employed to inhibit VP35 function, with a focus on small molecule inhibitors that disrupt its critical interactions. We present quantitative data on identified inhibitors, detailed experimental protocols for their discovery and validation, and visual representations of the underlying molecular pathways and experimental workflows.

The Multifaceted Role of EBOV VP35 in Pathogenesis

VP35's significance in the EBOV life cycle stems from two primary functions:

-

Viral Polymerase Cofactor: VP35 is an indispensable component of the EBOV RNA-dependent RNA polymerase (RdRp) complex, which also includes the nucleoprotein (NP), the transcription activator VP30, and the large protein (L), the catalytic subunit. VP35 acts as a bridge, facilitating the interaction between L and the NP-encapsidated viral RNA, a process essential for both viral genome replication and transcription.

-

Innate Immune Evasion: VP35 is a key player in the virus's strategy to evade the host's innate immune system. It directly counteracts the production of type I interferons (IFN-α/β), crucial signaling molecules that trigger an antiviral state in host cells. VP35 achieves this by binding to viral double-stranded RNA (dsRNA), a potent activator of cellular pattern recognition receptors like RIG-I. By sequestering dsRNA, VP35 prevents the activation of the downstream signaling cascade that leads to IFN production.

Given these critical roles, inhibiting VP35 presents a promising therapeutic strategy to both halt viral replication and restore the host's ability to mount an effective immune response.

Targeting VP35: Small Molecule Inhibitors

Research efforts have focused on identifying small molecules that can disrupt the key functions of VP35. The primary strategies involve targeting either its interaction with the nucleoprotein (NP) to inhibit polymerase activity or its ability to bind dsRNA to block immune evasion.

Quantitative Data on VP35 Inhibitors

The following table summarizes the quantitative data for select small molecule inhibitors of VP35 that have been identified through various screening methods.

| Compound ID | Target Interaction | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Reference |

| Unnamed | VP35-dsRNA | In vitro dsRNA binding | ~20 µM | Not specified | |

| Unnamed | VP35-dsRNA | In vitro dsRNA binding | ~4 µM | Not specified | |

| MCCB4 | EBOV Replication/Transcription | Minigenome Assay | 4.8 µM | > 100 µM | |

| Cystobactamid 919-1 | VP35 | In silico docking | Not specified | Not specified | |

| 2-Hydroxysorangiadenosine | VP35 | In silico docking | Not specified | Not specified |

Note: Many studies focus on the identification and initial characterization of inhibitors, and as such, comprehensive quantitative data like IC50/EC50 values are not always available in the initial publications.

Experimental Protocols for VP35 Inhibitor Discovery

The identification and validation of VP35 inhibitors employ a multi-step approach, beginning with high-throughput screening and progressing to detailed biochemical and cell-based assays.

In Silico Screening

-

Objective: To computationally identify potential small molecule binders to a target pocket on VP35.

-

Methodology:

-

Target Selection: A high-resolution crystal structure of the VP35 interferon inhibitory domain (IID) is used. A key target is the "first basic patch," which is crucial for the interaction with NP.

-

Compound Library: A large library of chemical compounds (e.g., 5.4 million molecules) is prepared for virtual screening.

-

Molecular Docking: Docking software is used to predict the binding poses and affinities of the compounds within the selected pocket on VP35.

-

Filtering and Selection: The top-scoring compounds are selected based on their predicted binding energy and interactions with key residues. These candidates are then procured for in vitro testing.

-

In Vitro dsRNA Binding Inhibition Assay

-

Objective: To experimentally determine if a compound can inhibit the binding of VP35 to dsRNA.

-

Methodology:

-

Protein Expression and Purification: The VP35 interferon inhibitory domain (IID) is recombinantly expressed and purified.

-

Fluorescent Probe: A fluorescently labeled dsRNA probe is used.

-

Assay: The purified VP35 IID is incubated with the fluorescent dsRNA probe in the presence and absence of the test compounds.

-

Detection: The inhibition of binding is measured by a decrease in the fluorescence signal associated with the VP35-dsRNA complex. This can be quantified to determine the IC50 value of the inhibitor.

-

EBOV Minigenome Assay

-

Objective: To assess the effect of a compound on the activity of the EBOV polymerase complex in a safe, BSL-2 environment.

-

Methodology:

-

System Components: This assay utilizes plasmids encoding the essential components of the EBOV replication and transcription machinery (NP, VP35, VP30, and L) and a "minigenome" plasmid containing a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences.

-

Transfection: These plasmids are co-transfected into a suitable cell line (e.g., HEK293T).

-

Compound Treatment: The transfected cells are treated with the test compound at various concentrations.

-

Reporter Gene Assay: The activity of the polymerase complex is determined by measuring the expression of the reporter gene (e.g., luciferase activity). A reduction in reporter signal indicates inhibition of viral replication and/or transcription.

-

Visualizing Pathways and Workflows

Signaling Pathway of VP35-Mediated IFN Antagonism

The following diagram illustrates the mechanism by which VP35 inhibits the RIG-I-mediated interferon production pathway.

Caption: VP35 sequesters viral dsRNA, preventing RIG-I activation and subsequent IFN-β production.

Experimental Workflow for VP35 Inhibitor Screening

This diagram outlines the typical workflow for identifying and validating small molecule inhibitors of the VP35-NP interaction.

References

- 1. DRBP76 Associates With Ebola Virus VP35 and Suppresses Viral Polymerase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico and in vitro methods to identify Ebola virus VP35-dsRNA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico derived small molecules bind the filovirus VP35 protein and inhibit its polymerase co-factor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic Residues within the Ebolavirus VP35 Protein Are Required for Its Viral Polymerase Cofactor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Remdesivir (GS-5734), an Ebola Virus Inhibitor

As specific information and experimental protocols for a compound designated "Ebov-IN-2" are not available in the public domain, this document provides representative application notes and protocols for a well-characterized experimental Ebola virus (EBOV) inhibitor, Remdesivir (GS-5734) . Remdesivir is a nucleotide analog prodrug that inhibits the viral RNA-dependent RNA polymerase (RdRp) and has shown in vitro and in vivo activity against EBOV. The methodologies described herein are standard for the in vitro characterization of such antiviral compounds.

Audience: Researchers, scientists, and drug development professionals.

Quantitative Data Summary

The antiviral activity of Remdesivir against various strains of Ebola virus has been determined in different cell-based assays. The 50% effective concentration (EC₅₀) is a measure of the drug's potency in inhibiting viral replication by half. The 50% cytotoxic concentration (CC₅₀) is the concentration at which the drug reduces the viability of uninfected cells by half. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

| Compound | Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Remdesivir (GS-5734) | Ebola virus (Zaire) | Vero E6 | Yield Reduction | 0.003-0.09 | >10 | >111-3333 |

| Remdesivir (GS-5734) | Ebola virus (Zaire) | HeLa | Reporter Assay | ~0.01 | >10 | >1000 |

| Remdesivir (GS-5734) | Ebola virus (Makona) | Huh-7 | High-content imaging | 0.086 | >10 | >116 |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Remdesivir in inhibiting Ebola virus replication.

Experimental Protocols

EBOV Pseudovirus Entry Assay

This assay is used to screen for inhibitors of EBOV entry in a Biosafety Level 2 (BSL-2) environment. It utilizes a replication-defective virus (e.g., lentivirus) that expresses the EBOV glycoprotein (B1211001) (GP) and a reporter gene (e.g., luciferase).

Materials:

-

HEK293T cells

-

Target cells (e.g., Vero E6, Huh-7)

-

Plasmids: EBOV-GP expression plasmid, lentiviral packaging plasmid (e.g., psPAX2), and lentiviral vector with a reporter gene (e.g., pLenti-Luciferase)

-

Transfection reagent

-

Culture medium (DMEM with 10% FBS)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

a. Pseudovirus Production:

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the EBOV-GP expression plasmid, packaging plasmid, and reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[1]

-

After 48-72 hours, harvest the supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

Titer the pseudovirus stock to determine the optimal dilution for infection.

b. Inhibition Assay:

-

Seed target cells in a 96-well plate to achieve 80-90% confluency on the day of infection.

-

Prepare serial dilutions of Remdesivir (or test compound) in culture medium.

-

Remove the growth medium from the cells and add the diluted compound. Include vehicle (e.g., DMSO) and no-drug controls.

-

Incubate the cells with the compound for 1 hour at 37°C.

-

Add the optimal dilution of EBOV pseudovirus to each well.

-

Incubate for 48-72 hours at 37°C.

-

Measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

Calculate the EC₅₀ value by fitting the dose-response curve using non-linear regression.

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the inhibition of live EBOV replication in a BSL-4 facility by measuring the reduction in the number of viral plaques.

Materials:

-

Vero E6 cells

-

Live Ebola virus stock

-

Culture medium (e.g., MEM with 2% FBS)

-

Remdesivir (or test compound)

-

6-well plates

-

Agarose (B213101) overlay (e.g., 1% agarose in culture medium)

-

Neutral red or crystal violet stain

Procedure:

-

Seed Vero E6 cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of Remdesivir in culture medium.

-

In a separate plate or tubes, mix the diluted compound with a known amount of EBOV (e.g., 100 plaque-forming units, PFU).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Remove the medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with agarose medium.

-

Incubate for 7-10 days at 37°C until plaques are visible.

-

Fix the cells (e.g., with 10% formalin) and stain with crystal violet or neutral red to visualize plaques.

-

Count the number of plaques in each well.

-

The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.

Cytotoxicity Assay (CellTiter-Glo®)

This assay measures cell viability to determine the cytotoxicity of the test compound. It quantifies ATP, an indicator of metabolically active cells.

Materials:

-

Target cells (e.g., Vero E6)

-

Culture medium

-

Remdesivir (or test compound)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.[2]

-

Prepare serial dilutions of Remdesivir in culture medium.

-

Add the compound dilutions to the cells. Include wells with cells and medium only (no compound) as a 100% viability control, and wells with medium only as a background control.

-

Incubate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.

-

Equilibrate the plate to room temperature for about 30 minutes.[2]

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[2]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[2]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the CC₅₀ value from the dose-response curve.

Experimental Workflow Diagrams

In Vitro Antiviral Screening Workflow

The following diagram outlines the general workflow for screening and confirming the antiviral activity of a compound against Ebola virus.

Logical Flow for Data Analysis

This diagram illustrates the logical flow for analyzing the data from the in vitro assays to determine the efficacy and safety profile of a compound.

References

Application Notes and Protocols: Cell-Based Assay Development for EBOV-IN-2 Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal illness in humans.[1] The EBOV lifecycle includes several key stages that present viable targets for therapeutic intervention, including viral entry, genome replication, and particle egress.[2] This document provides detailed protocols for cell-based assays designed to screen for and characterize inhibitors of the Ebola virus, with a focus on a hypothetical inhibitor, EBOV-IN-2, which is presumed to target the viral entry stage.

The primary mechanism of Ebola virus entry into host cells involves the viral glycoprotein (B1211001) (GP), which mediates attachment to the cell surface and subsequent fusion of the viral and host cell membranes within the endosome.[2][3] This process is multifaceted, requiring proteolytic cleavage of GP by host cathepsins and interaction with the intracellular receptor Niemann-Pick C1 (NPC1). The assays described herein are designed to identify and evaluate compounds that interfere with these critical steps.

Assay Principles and Strategies

To identify and characterize inhibitors of Ebola virus entry, a multi-assay approach is recommended. This typically involves a primary screen using a high-throughput, BSL-2 compatible assay, followed by secondary assays to confirm activity and elucidate the mechanism of action.

Primary Screening:

-

Pseudotyped Virus Entry Assay: This assay utilizes a replication-deficient vesicular stomatitis virus (VSV) or human immunodeficiency virus (HIV) core, pseudotyped with the Ebola virus glycoprotein (EBOV-GP). The pseudovirus also carries a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for quantitative measurement of viral entry into susceptible cells. This system is handled under BSL-2 conditions, making it suitable for high-throughput screening (HTS).

Secondary and Mechanistic Assays:

-

EBOV Minigenome Replicon Assay: This assay assesses the activity of the viral RNA-dependent RNA polymerase (RdRp) complex. It is used as a counterscreen to determine if the inhibitor's activity is specific to viral entry or if it also affects viral RNA synthesis. This assay is typically conducted under BSL-1 or BSL-2 conditions.

-

Cytotoxicity Assay: It is crucial to assess the toxicity of any potential inhibitor to the host cells. Assays such as those using MTT or resazurin (B115843) determine the concentration at which the compound induces cell death, allowing for the calculation of a selectivity index (SI).

Experimental Protocols

Protocol 1: EBOV-GP Pseudotyped Virus Entry Assay

This protocol describes a luciferase-based assay to screen for inhibitors of EBOV-GP-mediated viral entry.

Materials:

-

HEK293T cells

-

Vero E6 cells

-

Opti-MEM I Reduced Serum Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Plasmid encoding EBOV-GP

-

Plasmid for VSV backbone expressing luciferase (pVSV-ΔG-Luc)

-

Plasmid encoding VSV-G (for generating pseudovirus stocks)

-

Transfection reagent

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Production of EBOV-GP Pseudotyped VSV (VSV-EBOV-GP-Luc):

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the EBOV-GP plasmid and the pVSV-ΔG-Luc plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, infect the cells with VSV-G pseudotyped VSV (VSV-G-Luc) at a multiplicity of infection (MOI) of 0.1.

-

After 24-48 hours, when cytopathic effect (CPE) is visible, harvest the supernatant containing the VSV-EBOV-GP-Luc pseudovirions.

-

Clarify the supernatant by centrifugation and store at -80°C in aliquots. Titer the pseudovirus stock on Vero E6 cells.

-

-

Inhibitor Screening:

-

Seed Vero E6 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound and control compounds in assay medium (DMEM with 2% FBS).

-

Remove the culture medium from the cells and add 50 µL of the compound dilutions to the appropriate wells. Include wells with vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C.

-

Add 50 µL of VSV-EBOV-GP-Luc pseudovirus (diluted to an appropriate MOI) to each well.

-

Incubate for 24 hours at 37°C.

-

Remove the medium and add 100 µL of luciferase assay reagent to each well.

-

Measure luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic regression model.

Protocol 2: EBOV Minigenome Replicon Assay

This protocol is for a counterscreen to assess whether this compound inhibits viral RNA synthesis.

Materials:

-

HEK293T cells

-

Plasmids encoding EBOV NP, VP35, VP30, and L proteins

-

Plasmid encoding the EBOV minigenome with a reporter gene (e.g., Renilla luciferase)

-

Plasmid encoding a control reporter (e.g., Firefly luciferase) for normalization

-

Transfection reagent

-

96-well white tissue culture plates

-

Dual-luciferase reporter assay system

Procedure:

-

Seed HEK293T cells in a 96-well plate to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the plasmids encoding EBOV NP, VP35, VP30, L, the EBOV minigenome, and the control reporter plasmid.

-

6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure both Renilla and Firefly luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Data Analysis:

-

Normalize the Renilla luciferase activity (from the minigenome) to the Firefly luciferase activity (transfection control).

-

Calculate the percentage of inhibition of the normalized Renilla luciferase activity for each compound concentration relative to the vehicle control.

-

Determine the IC50 value.

Protocol 3: MTT Cytotoxicity Assay

This protocol determines the cytotoxicity of this compound.

Materials:

-

Vero E6 cells

-

96-well clear tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24 hours (or a duration matching the primary assay).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the 50% cytotoxic concentration (CC50) by fitting the dose-response data to a four-parameter logistic regression model.

-

Calculate the Selectivity Index (SI) as CC50 / IC50.

Data Presentation

The quantitative data from the screening and characterization of this compound should be summarized in clear and structured tables for easy comparison.

Table 1: Summary of this compound Activity in Primary and Secondary Assays

| Compound | VSV-EBOV-GP-Luc Entry Assay IC50 (µM) | EBOV Minigenome Assay IC50 (µM) | Vero E6 Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | 1.2 | > 50 | 85 | 70.8 |

| Control 1 (Entry Inhibitor) | 0.8 | > 50 | 60 | 75.0 |

| Control 2 (Replication Inhibitor) | > 50 | 2.5 | 95 | 38.0 |

| Vehicle (DMSO) | - | - | > 100 | - |

Mandatory Visualizations

Ebola Virus Entry Pathway

The following diagram illustrates the key steps in the Ebola virus entry pathway, which is the target of the hypothetical inhibitor this compound.

Caption: Ebola virus entry pathway into a host cell.

Experimental Workflow for this compound Screening

The following diagram outlines the workflow for the primary screening and secondary confirmation assays for this compound.

References

Application Notes and Protocols for Testing Ebov-IN-2 Activity Using Pseudotyped Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebola virus (EBOV) is a highly pathogenic agent responsible for severe hemorrhagic fever with high mortality rates. Research involving live EBOV is restricted to biosafety level 4 (BSL-4) facilities, significantly limiting the development of antiviral therapeutics. Pseudotyped viruses, which consist of a replication-deficient viral core from a BSL-2 agent (like lentivirus or vesicular stomatitis virus) and a surface glycoprotein (B1211001) from a different virus (in this case, EBOV glycoprotein), offer a safe and effective alternative for studying viral entry and screening potential inhibitors in a BSL-2 environment.[1][2][3][4]

These application notes provide a detailed protocol for utilizing pseudotyped viruses to assess the antiviral activity of a hypothetical inhibitor, Ebov-IN-2, which is presumed to target the EBOV entry process. The protocols described herein are designed to be adaptable for various research and drug development applications.

Principle of the Assay

The assay quantifies the inhibitory effect of this compound on the entry of EBOV glycoprotein (GP)-pseudotyped viruses into susceptible host cells. The pseudotyped viruses carry a reporter gene, such as luciferase or green fluorescent protein (GFP). If this compound successfully inhibits viral entry, there will be a corresponding decrease in the expression of the reporter gene, which can be quantified.[2]

Signaling Pathway: Ebola Virus Entry

Ebola virus entry into a host cell is a multi-step process initiated by the attachment of the viral glycoprotein (GP) to the cell surface. The virus is then internalized through macropinocytosis or endocytosis. Inside the endosome, host proteases cleave the GP, exposing its receptor-binding site. The cleaved GP then binds to the Niemann-Pick C1 (NPC1) intracellular receptor, triggering the fusion of the viral and endosomal membranes and releasing the viral genome into the cytoplasm.

Caption: Ebola Virus Entry Pathway.

Experimental Protocols

Protocol 1: Generation of EBOV GP-Pseudotyped Lentiviral Particles

This protocol describes the generation of lentiviral particles pseudotyped with the Ebola virus glycoprotein.

Materials:

-

HEK293T cells

-

Lentiviral backbone plasmid with a reporter gene (e.g., pNL4-3.luc.R-E-)

-

EBOV GP expression plasmid (e.g., pcDNA3.1-EBOV-GP)

-

Transfection reagent

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

0.45 µm filters

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

Prepare a DNA mixture containing the lentiviral backbone plasmid and the EBOV GP expression plasmid.

-

Add the transfection reagent to the DNA mixture according to the manufacturer's instructions.

-

Incubate at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator.

-

Harvesting: Harvest the supernatant containing the pseudotyped viral particles at 48 and 72 hours post-transfection.

-

Filtration and Storage: Centrifuge the collected supernatant to pellet cell debris, then filter through a 0.45 µm filter. Aliquot the filtered supernatant and store at -80°C.

Protocol 2: Titration of Pseudotyped Virus

This protocol determines the infectious titer of the pseudotyped virus stock.

Materials:

-

Huh-7 or Vero E6 cells (target cells)

-

96-well white, clear-bottom plates

-

Pseudotyped virus stock

-

Complete DMEM

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Serial Dilution: Prepare serial dilutions of the pseudotyped virus stock in complete DMEM.

-

Infection: Remove the medium from the cells and add the diluted virus to the wells.

-

Incubation: Incubate the plate at 37°C for 48-72 hours.

-

Lysis and Luminescence Reading:

-

Remove the supernatant from the wells.

-

Lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Measure the relative light units (RLU) using a luminometer.

-

-

Titer Calculation: The viral titer, expressed as tissue culture infectious dose 50% (TCID50/mL), is calculated based on the RLU values.

Protocol 3: this compound Antiviral Activity Assay

This protocol assesses the inhibitory activity of this compound on EBOV GP-pseudotyped virus entry.

Materials:

-

Huh-7 or Vero E6 cells

-

96-well plates

-

Titered EBOV GP-pseudotyped virus

-

This compound compound at various concentrations

-

Complete DMEM

-

Luciferase assay reagent

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.

-

Pre-incubation:

-

Option A (Inhibitor pre-incubation with cells): Remove the medium from the cells and add the diluted this compound. Incubate for 1 hour at 37°C.

-

Option B (Inhibitor pre-incubation with virus): Mix the diluted this compound with the pseudotyped virus (at a pre-determined dilution that gives a high signal-to-noise ratio). Incubate for 1 hour at 37°C.

-

-

Infection:

-

For Option A: Add the pseudotyped virus to the wells containing the cells and inhibitor.

-

For Option B: Add the virus-inhibitor mixture to the cells.

-

-

Controls: Include wells with cells and virus only (positive control) and cells only (negative control).

-

Incubation: Incubate the plate at 37°C for 48-72 hours.

-

Luminescence Measurement: Measure the luciferase activity as described in Protocol 2.

-

Data Analysis:

-

Normalize the RLU values to the positive control (virus only).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Calculate the 50% inhibitory concentration (IC50) using a non-linear regression curve fit.

-

Experimental Workflow

Caption: Workflow for Testing this compound Activity.

Data Presentation

Quantitative data from the antiviral assay should be summarized in a clear and structured table.

| Compound | Target Cell Line | Pseudovirus Backbone | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Huh-7 | Lentivirus | Value | Value | Value |

| This compound | Vero E6 | Lentivirus | Value | Value | Value |

| Control Cmpd | Huh-7 | Lentivirus | Value | Value | Value |

-

IC50 (50% Inhibitory Concentration): The concentration of this compound that inhibits pseudovirus entry by 50%.

-

CC50 (50% Cytotoxic Concentration): The concentration of this compound that reduces cell viability by 50%. This should be determined in a parallel assay (e.g., MTT or CellTiter-Glo).

-

Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Conclusion

The use of EBOV GP-pseudotyped viruses provides a robust, safe, and high-throughput method for the preliminary screening and characterization of potential Ebola virus entry inhibitors like this compound. The protocols and workflows outlined in these application notes offer a standardized approach for obtaining reliable and reproducible data, which is crucial for the early stages of antiviral drug development. The adaptability of this system also allows for the testing of a wide range of compounds against various filovirus glycoproteins.

References

- 1. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies. — Pandemic Sciences Institute [psi.ox.ac.uk]

Application Notes and Protocols: Determination of IC50 for Ebov-IN-2 in Vero E6 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. Ebov-IN-2 has emerged as a promising small molecule inhibitor of EBOV. This document provides detailed protocols for determining the 50% inhibitory concentration (IC50) of this compound against Ebola virus in Vero E6 cells, a commonly used cell line for EBOV research due to its high susceptibility to infection. Additionally, it outlines the methodology for assessing the compound's cytotoxicity to establish a selectivity index (SI), a critical parameter in evaluating the therapeutic potential of an antiviral agent. All procedures involving live Ebola virus must be performed in a Biosafety Level 4 (BSL-4) laboratory by trained personnel.

Quantitative Data Summary

The following table summarizes the known antiviral activity and cytotoxicity of this compound (also reported as EBOV/MARV-IN-2).

| Compound | Virus | Assay Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| This compound | Ebola virus | Vero E6 | 0.9 | >100 (in A549 cells) | >111 | [1] |

Note: The CC50 value was determined in A549 cells. For a more precise SI, it is recommended to determine the CC50 in Vero E6 cells concurrently with the IC50 assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for EBOV entry inhibitors and the general experimental workflow for determining the IC50 of this compound.

References

Application Notes and Protocols for Ebov-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans and other primates.[1] The viral life cycle begins with entry into host cells, a multi-step process initiated by the attachment of the viral glycoprotein (B1211001) (GP) to the cell surface, followed by internalization into endosomes.[2][3][4] Within the endosome, the GP is cleaved by host proteases, such as cathepsins, which exposes the receptor-binding domain.[4] This cleaved GP then interacts with the intracellular receptor Niemann-Pick C1 (NPC1), triggering fusion of the viral and endosomal membranes and release of the viral nucleocapsid into the cytoplasm to initiate replication. This entry process represents a critical target for the development of antiviral therapeutics.

Ebov-IN-2 is a novel small molecule inhibitor designed to block a key step in the Ebola virus entry pathway. These application notes provide detailed protocols for the preparation and use of this compound in cell culture-based assays to evaluate its antiviral activity.

Physicochemical Properties and Mechanism of Action of this compound

While specific data for this compound is not publicly available, it is hypothesized to be a synthetic organic molecule with properties suitable for cell-based assays.

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| Solubility | Soluble in DMSO |

| Purity | >95% |

| Mechanism of Action | Inhibition of EBOV Glycoprotein (GP) - NPC1 Interaction |